Dehydroabietinol
Overview
Description
Dehydroabietinol is an abietane diterpenoid . It is a natural product found in Pinus densiflora, Pinus sylvestris, and other organisms .
Synthesis Analysis
A series of novel dehydroabietinol derivatives containing a triazole moiety was synthesized and evaluated for cytotoxicity against four human cancer cell lines . Many of these derivatives exhibited superior cytotoxic profiles compared to the parent molecule, dehydroabietic acid . Another study also reported the synthesis of novel triazole derivatives from dehydroabietic acid .
Molecular Structure Analysis
The molecular formula of Dehydroabietinol is C20H30O . The molecular weight is 286.5 g/mol .
Chemical Reactions Analysis
There are several studies on the chemical reactions involving dehydroabietinol. For instance, a study reported the synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety . Another study discussed the synthesis and antiproliferative activity of some novel triazole derivatives from dehydroabietic acid .
Physical And Chemical Properties Analysis
Dehydroabietinol is confirmed by NMR . The specific physical and chemical properties of Dehydroabietinol can be found in its Certificate of Analysis .
Scientific Research Applications
- Signaling Function : Dehydroabietinol (DA) plays a crucial role in plant defense mechanisms. Recent studies implicate DA in the activation of systemic acquired resistance (SAR) in angiosperms . SAR enhances a plant’s ability to fend off pathogens.
- Transition to Reproductive Development : In the crucifer plant Arabidopsis thaliana, DA is involved in the transition from vegetative growth to reproductive development . This highlights its significance in plant life cycle regulation.
- Cancer Research : Novel derivatives of dehydroabietinol have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines . These compounds hold promise as potential antitumor agents.
Plant Defense and Development
Anti-Proliferative Activity
Broad Biological Effects
Mechanism of Action
Target of Action
Dehydroabietinol primarily targets the salicylic acid (SA) biosynthesis and signaling pathway in plants . It promotes the accumulation of transcripts of genes involved in SA biosynthesis and signaling . In addition, it has been implicated in the activation of systemic acquired resistance .
Mode of Action
Dehydroabietinol interacts with its targets by inducing salicylic acid accumulation and signaling . It promotes the accumulation of transcripts of genes involved in SA biosynthesis and signaling . This interaction results in changes in the plant’s defense mechanisms and developmental processes .
Biochemical Pathways
The biosynthesis of diterpene resin acid, such as Dehydroabietinol, occurs in two stages. The first stage involves the diterpene synthase activity occurring in the plastids, and the subsequent hydroxylation reactions by P450s occur in the cytosol on ER membranes . Dehydroabietinol can be further oxidized by P450s to yield dehydroabietinal and dehydroabietic acid .
Pharmacokinetics
It is known that the transport of diterpenoids like dehydroabietinol across membranes is presumably mediated by transporters .
Result of Action
The application of Dehydroabietinol results in the upregulation of salicylic acid accumulation and signaling, contributing to enhanced disease resistance in plants . It also plays a role in the transition from the vegetative phase of growth to reproductive development in plants . In the context of cancer cell lines, Dehydroabietinol derivatives have shown promising cytotoxicity .
Safety and Hazards
properties
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3/t18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKGRAGZAQRSED-SLFFLAALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858748 | |
Record name | Dehydroabietol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroabietinol | |
CAS RN |
3772-55-2 | |
Record name | Dehydroabietol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3772-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroabietol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dehydroabietol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDROABIETYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAD5Q9VDSM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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